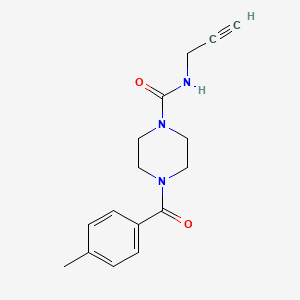![molecular formula C11H12ClN3S B7527374 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole, also known as CTZ, is a chemical compound that belongs to the class of triazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various biological processes. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole is its broad range of biological activities, which makes it a versatile tool for scientific research. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole is also relatively easy to synthesize and has low toxicity, which makes it suitable for use in various in vitro and in vivo experiments. However, one of the main limitations of 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole may also have potential as a tool for studying the role of histone deacetylases in various biological processes, and for the development of new drugs that target these enzymes.
合成法
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with 4-methyl-2-pentanone. Another method involves the reaction of 4-chlorobenzyl isothiocyanate with sodium azide, followed by the reaction of the resulting intermediate with 4,5-dimethyl-1H-1,2,4-triazole.
科学的研究の応用
3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties. 3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)7-16-10-5-3-9(12)4-6-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZLWXECYTNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)


![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)